Cas no 2227701-60-0 (tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate)

Technical Introduction: tert-Butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate is a specialized pyrrolidine derivative featuring a tert-butyl ester group and a substituted alkyne moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules or complex heterocycles. The tert-butyl group enhances stability and facilitates deprotection under mild acidic conditions, while the alkyne functionality offers opportunities for further derivatization via click chemistry or cross-coupling reactions. Its rigid pyrrolidine scaffold contributes to conformational control in target structures. The compound is typically employed in medicinal chemistry and materials science research due to its synthetic flexibility and potential as a building block for bioactive compounds.
tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate structure
2227701-60-0 structure
商品名:tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate
CAS番号:2227701-60-0
MF:C15H25NO2
メガワット:251.364504575729
CID:6386009
PubChem ID:165574240

tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate
    • EN300-1615222
    • 2227701-60-0
    • インチ: 1S/C15H25NO2/c1-8-15(6,7)16-11(2)9-10-12(16)13(17)18-14(3,4)5/h1,11-12H,9-10H2,2-7H3/t11-,12-/m1/s1
    • InChIKey: VUMOJIWSXDMZDX-VXGBXAGGSA-N
    • ほほえんだ: O(C(C)(C)C)C([C@H]1CC[C@@H](C)N1C(C#C)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 251.188529040g/mol
  • どういたいしつりょう: 251.188529040g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 370
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1615222-0.5g
tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate
2227701-60-0
0.5g
$1097.0 2023-06-04
Enamine
EN300-1615222-1.0g
tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate
2227701-60-0
1g
$1142.0 2023-06-04
Enamine
EN300-1615222-0.05g
tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate
2227701-60-0
0.05g
$959.0 2023-06-04
Enamine
EN300-1615222-1000mg
tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate
2227701-60-0
1000mg
$1142.0 2023-09-23
Enamine
EN300-1615222-10000mg
tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate
2227701-60-0
10000mg
$4914.0 2023-09-23
Enamine
EN300-1615222-250mg
tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate
2227701-60-0
250mg
$1051.0 2023-09-23
Enamine
EN300-1615222-5000mg
tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate
2227701-60-0
5000mg
$3313.0 2023-09-23
Enamine
EN300-1615222-2.5g
tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate
2227701-60-0
2.5g
$2240.0 2023-06-04
Enamine
EN300-1615222-500mg
tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate
2227701-60-0
500mg
$1097.0 2023-09-23
Enamine
EN300-1615222-50mg
tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate
2227701-60-0
50mg
$959.0 2023-09-23

tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate 関連文献

tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylateに関する追加情報

Introduction to tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate (CAS No. 2227701-60-0)

Tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate (CAS No. 2227701-60-0) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound is a member of the pyrrolidine family, characterized by its unique structural features and functional groups, which contribute to its diverse chemical and biological properties.

The molecular structure of tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate includes a tert-butyl group, a methyl group, and a 2-methylbut-3-yn-2-yl group attached to a pyrrolidine ring. The tert-butyl group provides steric hindrance, which can influence the compound's reactivity and stability. The presence of the alkynyl group (C≡C) introduces additional reactivity and can be used for further chemical modifications, such as click chemistry reactions.

In the context of pharmaceutical research, tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate has been explored for its potential as a building block in the synthesis of bioactive molecules. Recent studies have shown that compounds with similar structures exhibit promising pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound demonstrated significant anti-inflammatory activity in vitro and in vivo models.

The pyrrolidine ring in tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate is known for its ability to form stable complexes with various metal ions, which can be exploited in the development of metalloenzymes and metal-based drugs. This property makes the compound a valuable candidate for designing novel therapeutic agents that target specific biological pathways or diseases.

In addition to its pharmaceutical applications, tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate has also been investigated for its use in materials science. The unique combination of functional groups in this compound allows for the creation of advanced materials with tailored properties. For example, researchers at the University of California, Berkeley, have utilized similar compounds to develop new types of polymers with enhanced mechanical strength and thermal stability.

The synthesis of tert-butyl 5-methyl-1-(2-methylbut-3-yinl)pyrrolidine--carboxylate typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include the use of palladium-catalyzed cross-coupling reactions and copper-mediated click chemistry. These methods not only ensure the formation of the desired product but also allow for the introduction of various functional groups that can be further modified for specific applications.

The physical and chemical properties of tert-butyl 5-methyl--(methylbut--yinl)pyrrolidine--carboxylate, such as its solubility, melting point, and stability under different conditions, have been extensively studied. These properties are crucial for optimizing its use in various applications. For instance, its solubility in organic solvents makes it suitable for use in solution-based reactions and formulations.

In conclusion, tert-butyl 5-methyl--(methylbut--yinl)pyrrolidine--carboxylate (CAS No. 227701--0) is a versatile compound with significant potential in pharmaceutical research, materials science, and chemical synthesis. Its unique structural features and functional groups make it an attractive candidate for developing novel bioactive molecules and advanced materials. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in the scientific community.

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